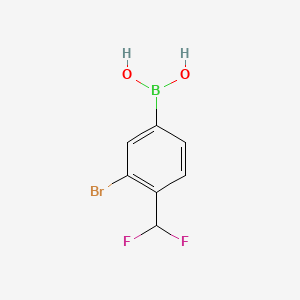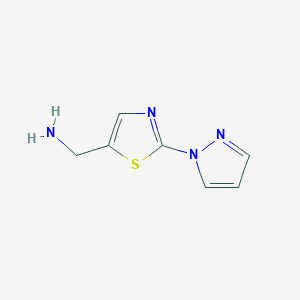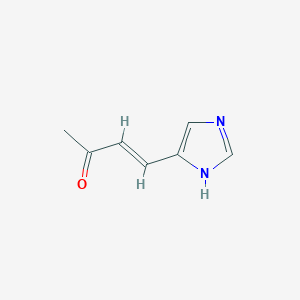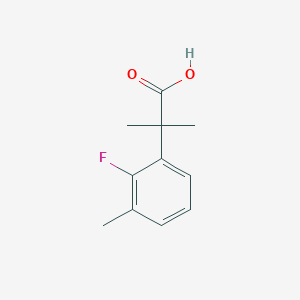
(3-Bromo-4-(difluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-(difluoromethyl)phenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and difluoromethyl groups. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-(difluoromethyl)phenyl)boronic acid typically involves the bromination of a difluoromethyl-substituted phenylboronic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromo-4-(difluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The bromine and difluoromethyl groups can be reduced under specific conditions to form different substituted phenylboronic acids.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters and anhydrides.
Reduction: Substituted phenylboronic acids.
Substitution: Various functionalized phenylboronic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-Bromo-4-(difluoromethyl)phenyl)boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to synthesize boron-containing biomolecules that can be used as enzyme inhibitors or probes for studying biological processes .
Medicine: The compound’s ability to form stable boron-carbon bonds makes it useful in the development of boron-containing drugs, which have shown potential in treating various diseases, including cancer .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components .
Wirkmechanismus
The mechanism of action of (3-Bromo-4-(difluoromethyl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is widely utilized in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Bromomethyl)phenylboronic acid
- 3,4-Difluorophenylboronic acid
Comparison: (3-Bromo-4-(difluoromethyl)phenyl)boronic acid is unique due to the presence of both bromine and difluoromethyl groups on the phenyl ring. This combination imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For instance, the presence of the difluoromethyl group enhances the compound’s stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C7H6BBrF2O2 |
|---|---|
Molekulargewicht |
250.84 g/mol |
IUPAC-Name |
[3-bromo-4-(difluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BBrF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7,12-13H |
InChI-Schlüssel |
WSRAMOZETJRPSO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C(F)F)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)

![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)

